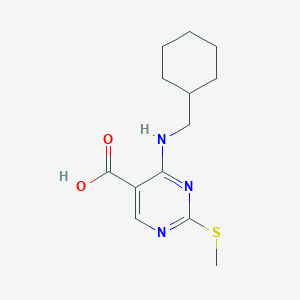

4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Descripción general

Descripción

4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, with the CAS number 1065075-52-6, is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a cyclohexylmethylamino group and a methylthio substituent, which may contribute to its pharmacological properties. The molecular formula is C13H19N3O2S, and it has a molecular weight of 281.38 g/mol.

The compound's structure can be represented by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O2S |

| Molecular Weight | 281.38 g/mol |

| IUPAC Name | This compound |

| SMILES | CSC1=NC=C(C(=N1)NCC2CCCCC2)C(=O)O |

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates potential applications in areas such as:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrimidine compounds exhibit antimicrobial properties. While specific data on this compound is limited, similar structures have shown effectiveness against various pathogens.

- Antitumor Activity : Pyrimidine derivatives are often explored for their anticancer properties. Compounds in this class can interfere with DNA synthesis or repair mechanisms in cancer cells, suggesting that this compound might possess similar effects.

- Enzyme Inhibition : Some studies have indicated that pyrimidine-based compounds can act as enzyme inhibitors. For example, they may inhibit enzymes involved in nucleotide metabolism or signaling pathways critical for cell proliferation.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, research on related compounds provides insight into its potential biological activities:

- Antimicrobial Screening : A study evaluating various pyrimidine derivatives found that certain substitutions enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methylthio group may contribute to improved lipophilicity, facilitating membrane penetration.

- Antitumor Mechanisms : Research on structurally related pyrimidines revealed mechanisms of action involving apoptosis induction in cancer cell lines. The ability to disrupt cell cycle progression was noted, which could be relevant for the development of cancer therapeutics.

- Enzymatic Activity : Investigations into enzyme inhibition by pyrimidines have shown that certain compounds can effectively inhibit key enzymes in metabolic pathways, leading to reduced cellular proliferation in vitro.

Aplicaciones Científicas De Investigación

The compound 4-(Cyclohexylmethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid , known by its CAS number 1065075-52-6 , is a pyrimidine derivative that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.

Physical Properties

- Appearance: White to yellow solid at room temperature

- Purity: Typically 95%

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Anticonvulsant Activity : Research has indicated that this compound may exhibit anticonvulsant properties, potentially beneficial for treating epilepsy and other seizure disorders.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth through specific mechanisms targeting cancer cell metabolism.

Biochemical Studies

The compound's ability to interact with various biological molecules makes it valuable in biochemical research.

Case Studies:

- Enzyme Inhibition : Investigations into the compound's role as an inhibitor of specific enzymes have shown promise in modulating metabolic pathways.

- Receptor Binding Studies : Its affinity for certain receptors can provide insights into receptor-ligand interactions, which are crucial for understanding drug action mechanisms.

Toxicology and Safety Assessments

Given its potential applications in pharmaceuticals, safety data regarding the compound's toxicity is essential.

Findings:

- Safety assessments indicate that the compound may pose risks if ingested or inhaled, necessitating careful handling in laboratory settings.

Synthesis and Analytical Chemistry

The synthesis of this compound has been optimized for high yield and purity, making it accessible for various studies.

Synthesis Methods:

- Chemical Synthesis : Various synthetic routes have been developed to produce this compound efficiently, allowing researchers to obtain it for experimental use.

Data Table of Research Findings

Propiedades

IUPAC Name |

4-(cyclohexylmethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-19-13-15-8-10(12(17)18)11(16-13)14-7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFVQPWTFLTXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NCC2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672851 | |

| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065075-52-6 | |

| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Cyclohexylmethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.